molecular formula C19H20N4OS B246274 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea

Cat. No. B246274
M. Wt: 352.5 g/mol
InChI Key: ZNASAHJVXWZKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea, also known as MBTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MBTU belongs to the class of thioureas and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is not fully understood. However, studies have suggested that it may act by inhibiting the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea may also act by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have various biochemical and physiological effects. Studies have shown that it can reduce inflammation, oxidative stress, and cell proliferation. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have neuroprotective properties and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its properties and effects are well-documented. However, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea and its effects on different cell types and tissues. Furthermore, the potential therapeutic applications of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea in various diseases could be explored in more detail. Overall, the study of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has the potential to lead to new insights into the treatment of various diseases and conditions.

Synthesis Methods

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea is a multi-step process that involves the reaction of 2-methyl-5-nitroaniline with thiourea to form 2-methyl-5-thioureidoaniline. This compound is then reacted with butyryl chloride to produce N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea has been found to have anticancer properties by inducing apoptosis in cancer cells.

properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-[[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl]butanamide

InChI

InChI=1S/C19H20N4OS/c1-3-6-17(24)23-19(25)22-16-11-13(10-9-12(16)2)18-20-14-7-4-5-8-15(14)21-18/h4-5,7-11H,3,6H2,1-2H3,(H,20,21)(H2,22,23,24,25)

InChI Key

ZNASAHJVXWZKNS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.